molecular formula C19H32O8 B010465 Rehmaionoside C CAS No. 104112-05-2

Rehmaionoside C

Cat. No. B010465
M. Wt: 388.5 g/mol
InChI Key: UUBHXYINEPOWQI-XHWTUMPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rehmaionoside C is a natural compound found in plants of the genus Rehmannia. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Scientific Research Applications

Immune Function Regulation

Rehmaionoside A, closely related to Rehmaionoside C, has been shown to regulate immune functions. It was observed to increase weight, reduce plasma cAMP contents, and affect the cAMP/cGMP ratio in yin deficiency models in mice. Additionally, it significantly raised serum hemolysin levels and enhanced delayed type hypersensitivity (DTH) in mice, although it had no effects on peritoneal macrophage phagocytic function. These findings suggest a role in enhancing humoral and cellular immune function (Wang Yu-sheng, 2002).

Glucose Uptake Enhancement

Rehmaionoside C has been identified to stimulate glucose uptake. In an in-vitro study on TNF-α induced insulin resistance in L6 myoblasts, Rehmaionoside C showed activity comparable to metformin, significantly increasing glucose uptake in both basal and insulin-TNF-α-stimulated cells. This indicates its potential as a non-toxic anti-diabetes lead for drug discovery (Ranjana et al., 2022).

Leukopenia Treatment

Rehmaionoside A, another closely related compound, was observed to ameliorate leukopenia in mice induced by cyclophosphamide. It significantly increased counts of various blood cells and contents of bone marrow DNA, suggesting leukogenic and antianemic actions. This indicates a potential application for Rehmaionoside C in similar contexts (L. Geng, 2001).

Chemical Profiling and Quality Control

Studies have focused on determining the chemical constituents of plants containing Rehmaionoside C. These investigations are crucial for optimizing germplasm resources and quality control in traditional medicine. Detailed chemical analysis helps in understanding the different therapeutic effects of various plant preparations (Li Jion, 2014).

properties

CAS RN

104112-05-2

Product Name

Rehmaionoside C

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(E)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]but-3-en-2-one

InChI

InChI=1S/C19H32O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,12-16,20,22-25H,5,7-8,10H2,1-4H3/b9-6+/t12-,13-,14+,15-,16+,18-,19-/m1/s1

InChI Key

UUBHXYINEPOWQI-XHWTUMPSSA-N

Isomeric SMILES

CC(=O)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

SMILES

CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O

Canonical SMILES

CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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